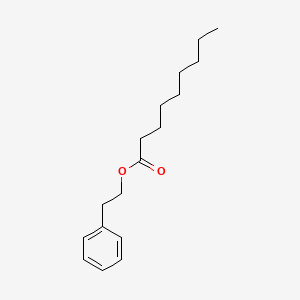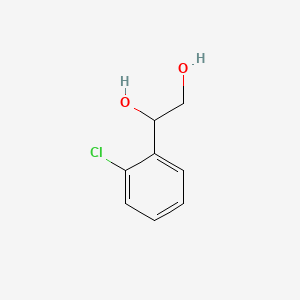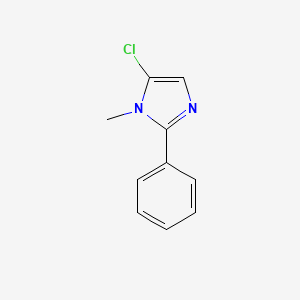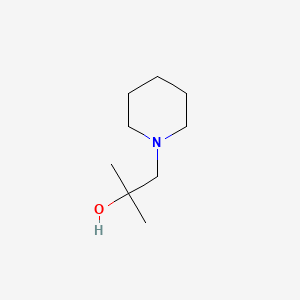
2-methyl-N-phenylbut-3-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-phenylbut-3-enamide is an organic compound with the molecular formula C11H13NO It is a derivative of butenamide, characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group at the second position of the butenamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenylbut-3-enamide typically involves the reaction of 2-methyl-3-buten-2-ol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-methyl-3-buten-2-ol+phenyl isocyanate→3-Butenamide, 2-methyl-N-phenyl-
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of catalysts such as Lewis acids can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-methyl-N-phenylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 2-methyl-N-phenylbutanamide.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-methyl-N-phenylbut-3-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
作用機序
The mechanism of action of 2-methyl-N-phenylbut-3-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
- 3-Methyl-N-phenyl-2-butenamide
- 2-Methyl-3-phenyl-2-butenamide
- N-Phenyl-3-butenamide
Uniqueness
2-methyl-N-phenylbut-3-enamide is unique due to the presence of both a methyl group and a phenyl group, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and exhibit particular biological activities that similar compounds may not possess.
特性
CAS番号 |
80188-12-1 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
2-methyl-N-phenylbut-3-enamide |
InChI |
InChI=1S/C11H13NO/c1-3-9(2)11(13)12-10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13) |
InChIキー |
WCHXCHUYHPVPQK-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(=O)NC1=CC=CC=C1 |
正規SMILES |
CC(C=C)C(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B1617186.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)



![Propanedinitrile, [[4-[[2-(benzoyloxy)ethyl]ethylamino]-2-methylphenyl]methylene]-](/img/structure/B1617191.png)





